![molecular formula C6H5BrFN B1292714 2-Bromo-3-fluoro-6-methylpyridine CAS No. 374633-36-0](/img/structure/B1292714.png)
2-Bromo-3-fluoro-6-methylpyridine
Overview
Description
2-Bromo-3-fluoro-6-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 6 are substituted by bromine, fluorine, and methyl groups, respectively
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets in biological systems are still under investigation.
Mode of Action
It’s known that the compound can interact with various biological molecules due to its unique structure, which includes a pyridine ring substituted with bromine, fluorine, and a methyl group .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, measured as Log Po/w, is around 2.09 , which suggests it could have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-methylpyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 3-fluoro-6-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high purity and yield of the final product. The industrial synthesis also emphasizes the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoro-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds by reacting with boronic acids or esters.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Development
2-Bromo-3-fluoro-6-methylpyridine serves as a crucial intermediate in the synthesis of various bioactive compounds, particularly those involved in drug discovery and development. Its high reactivity allows for easy functionalization, making it an ideal candidate for creating biologically active heterocyclic molecules. These molecules are essential for treating a variety of diseases, including inflammation, infections, and cancer .
Case Studies in Medicinal Chemistry
- Synthesis of Pyridinylimidazole Derivatives : Research has demonstrated that this compound can be utilized to synthesize pyridinylimidazole-type compounds with improved yields compared to previous methods. This optimization indicates its potential for developing new therapeutic agents .
- Targeted Therapies : The compound's role in precision medicine is becoming increasingly relevant as researchers focus on designing specific compounds tailored to treat particular diseases or conditions. Its utility in synthesizing targeted therapies reflects its importance in modern medicinal chemistry .
Chemical Industry Applications
Building Block for Fine Chemicals
In the chemical industry, this compound is recognized as a vital building block for producing fine chemicals, agrochemicals, and specialty materials. Its versatility is evident in various applications, including:
- Polymer Production : The compound is used to synthesize polymers and coatings, contributing to advancements in material science.
- Agrochemical Development : It plays a significant role in the synthesis of herbicides and insecticides, addressing the growing global demand for effective agricultural solutions .
Advanced Materials and Electronics
Role in High-Tech Industries
Beyond pharmaceuticals and chemicals, this compound finds applications in high-tech sectors:
- Organic Semiconductors : The compound is employed in developing novel organic semiconductors and light-emitting materials, which are crucial for manufacturing OLED displays and solar cells.
- Catalysts Development : It is also used in creating new types of catalysts essential for optimizing industrial processes across various sectors such as energy and automotive manufacturing .
Market Dynamics
The market for this compound has been expanding significantly due to its diverse applications. Valued at approximately USD 0.10 billion in 2022, it is projected to reach USD 0.15 billion by 2030, driven by increasing demand across pharmaceutical and chemical industries .
Comparison with Similar Compounds
- 2-Bromo-3-methylpyridine
- 2-Bromo-6-methylpyridine
- 3-Fluoro-6-methylpyridine
- 2-Fluoro-3-bromopyridine
Comparison: 2-Bromo-3-fluoro-6-methylpyridine is unique due to the simultaneous presence of bromine, fluorine, and methyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers enhanced reactivity and selectivity in various chemical reactions, particularly in cross-coupling and nucleophilic substitution reactions .
Biological Activity
2-Bromo-3-fluoro-6-methylpyridine is a heterocyclic organic compound characterized by its unique substitution pattern on the pyridine ring. The presence of bromine, fluorine, and a methyl group at specific positions influences its chemical properties and biological activities. This compound has gained attention in various fields, particularly in pharmacology due to its potential as an enzyme inhibitor.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to significant drug-drug interactions. The compound's interaction with CYP1A2 suggests potential implications for pharmacokinetics and therapeutic efficacy in drug development .
Pharmacological Applications
The compound's ability to inhibit specific enzymes positions it as a candidate for further pharmacological studies. Its role in modulating metabolic pathways could be explored in the context of developing new therapeutic agents, particularly in oncology and other areas where drug metabolism is a critical factor .
Comparative Analysis with Related Compounds
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Bromo-6-fluoro-4-methylpyridine | High | Different substitution pattern affecting reactivity |
2-Bromo-6-fluoropyridin-3-amine | Moderate | Contains an amine group, altering biological activity |
2-Bromo-5-fluoro-3-methylpyridine | Moderate | Different position for fluorine affecting properties |
(6-Fluoropyridin-3-yl)methanamine | Low | Contains an amine with potential for different reactivity |
This table illustrates how structural variations influence the biological activity and potential applications of related compounds.
Study on CYP1A2 Inhibition
In a study focused on the metabolic interactions involving CYP1A2, this compound was identified as a potent inhibitor. The study highlighted that the compound significantly affects the metabolism of drugs processed by this enzyme, suggesting careful consideration in polypharmacy scenarios .
Synthesis and Bioactivity Correlation
Another research effort optimized the synthesis of pyridinylimidazole-type compounds derived from similar structures. The findings indicated that modifications to the pyridine ring can enhance biological activity, emphasizing the importance of structural design in drug development .
Properties
IUPAC Name |
2-bromo-3-fluoro-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVUMKHUMBXLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647479 | |
Record name | 2-Bromo-3-fluoro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-36-0 | |
Record name | 2-Bromo-3-fluoro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-fluoro-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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